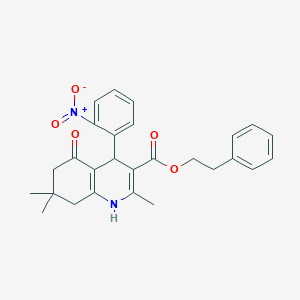![molecular formula C20H22N2O4 B5158168 diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
diethyl {[(4-anilinophenyl)amino]methylene}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[(4-anilinophenyl)amino]methylene}malonate, also known as DAPM, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DAPM is a member of the malononitrile family of compounds, which are well-known for their diverse chemical and biological properties.
作用機序
Diethyl {[(4-anilinophenyl)amino]methylene}malonate exerts its cytotoxic effects by binding to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that rely on microtubule dynamics. This leads to the activation of apoptotic pathways and the induction of cell death. The binding affinity of diethyl {[(4-anilinophenyl)amino]methylene}malonate to tubulin is higher than that of colchicine, which makes it a promising lead compound for the development of new anticancer drugs.
Biochemical and Physiological Effects
In addition to its antiproliferative effects, diethyl {[(4-anilinophenyl)amino]methylene}malonate has also been shown to exhibit anti-inflammatory and antioxidant activities. These properties are attributed to the presence of the aniline moiety, which can scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. diethyl {[(4-anilinophenyl)amino]methylene}malonate has also been reported to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies.
実験室実験の利点と制限
One of the main advantages of diethyl {[(4-anilinophenyl)amino]methylene}malonate is its ease of synthesis and purification, which makes it readily available for laboratory experiments. diethyl {[(4-anilinophenyl)amino]methylene}malonate also exhibits high stability and solubility in various solvents, which allows for easy manipulation and characterization. However, one of the limitations of diethyl {[(4-anilinophenyl)amino]methylene}malonate is its low water solubility, which can hinder its bioavailability and limit its therapeutic potential. Further studies are needed to improve the pharmacokinetic properties of diethyl {[(4-anilinophenyl)amino]methylene}malonate and enhance its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of diethyl {[(4-anilinophenyl)amino]methylene}malonate. One potential application is in the field of materials science, where diethyl {[(4-anilinophenyl)amino]methylene}malonate can be used as a building block for the synthesis of novel polymers and materials with unique properties. Another direction is in the development of new anticancer drugs based on the structure of diethyl {[(4-anilinophenyl)amino]methylene}malonate, which can improve the efficacy and selectivity of current chemotherapeutic agents. Furthermore, the anti-inflammatory and antioxidant properties of diethyl {[(4-anilinophenyl)amino]methylene}malonate can be explored for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
合成法
The synthesis of diethyl {[(4-anilinophenyl)amino]methylene}malonate involves the condensation of malononitrile with aniline in the presence of a catalyst, such as piperidine or sodium ethoxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization or column chromatography. The yield of diethyl {[(4-anilinophenyl)amino]methylene}malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
Diethyl {[(4-anilinophenyl)amino]methylene}malonate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have reported that diethyl {[(4-anilinophenyl)amino]methylene}malonate exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of diethyl {[(4-anilinophenyl)amino]methylene}malonate involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
特性
IUPAC Name |
diethyl 2-[(4-anilinoanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-19(23)18(20(24)26-4-2)14-21-15-10-12-17(13-11-15)22-16-8-6-5-7-9-16/h5-14,21-22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFKOXVZYYEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(phenylamino)phenyl]amino}methylidene)propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)
![5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)